molecular formula C10H14BrN3O B591456 [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol CAS No. 1189973-29-2

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Cat. No.: B591456
CAS No.: 1189973-29-2
M. Wt: 272.146
InChI Key: OXGIOCSHKYSFOC-UHFFFAOYSA-N
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Description

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol: is an organic compound with the molecular formula C₁₀H₁₄BrN₃O It features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Piperidine Derivative: The brominated pyrimidine is then reacted with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Introduction of Methanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of bromopyrimidine derivatives with biological macromolecules, such as proteins and nucleic acids. It serves as a tool for understanding the binding mechanisms and effects of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target sites, while the piperidine ring provides structural stability. The methanol group may enhance solubility and facilitate the compound’s entry into biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [1-(5-Bromopyridin-2-yl)piperidin-3-yl]methanol
  • [1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methanol
  • [1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methanol

Uniqueness

Compared to its analogs, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes it a valuable compound for studying specific interactions and developing targeted applications.

Properties

IUPAC Name

[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGIOCSHKYSFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674283
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189973-29-2
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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